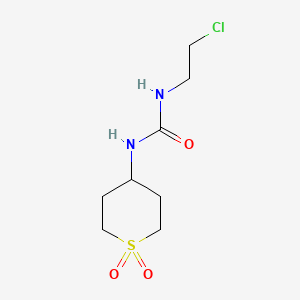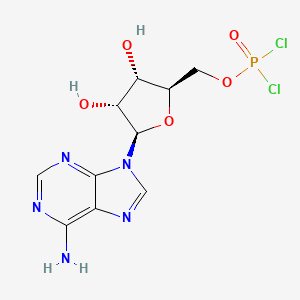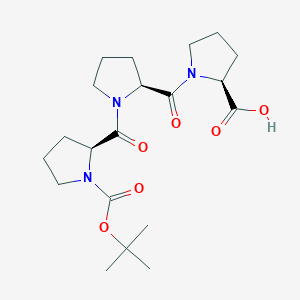![molecular formula C10H7ClN2OS2 B14678640 3-[(2-Chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 35554-89-3](/img/structure/B14678640.png)
3-[(2-Chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
The synthesis of 3-[(2-Chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazolidinone ring under acidic conditions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to other sulfur-containing heterocycles.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
3-[(2-Chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has potential antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-[(2-Chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to its antimicrobial or anticancer effects. The exact molecular pathways involved are still under investigation.
類似化合物との比較
Similar compounds include other thiazolidinone derivatives, such as:
- 2-[(2-Chlorophenyl)methylideneamino]-1,3-thiazolidin-4-one
- 3-[(4-Chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one These compounds share structural similarities but may differ in their biological activities and applications. The unique combination of the chlorophenyl and thiazolidinone moieties in 3-[(2-Chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one contributes to its distinct properties and potential uses.
特性
CAS番号 |
35554-89-3 |
|---|---|
分子式 |
C10H7ClN2OS2 |
分子量 |
270.8 g/mol |
IUPAC名 |
3-[(2-chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H7ClN2OS2/c11-8-4-2-1-3-7(8)5-12-13-9(14)6-16-10(13)15/h1-5H,6H2 |
InChIキー |
KAQQUTMMRWRQSO-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(C(=S)S1)N=CC2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


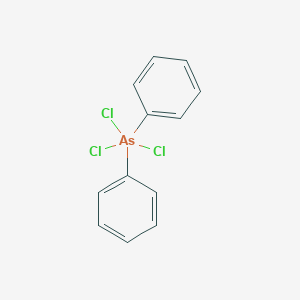
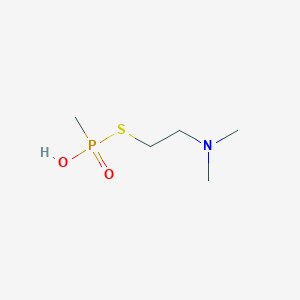

![1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene](/img/structure/B14678570.png)
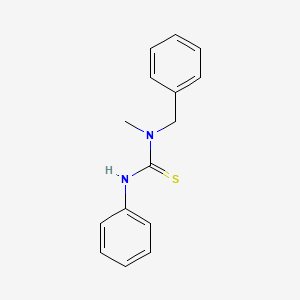
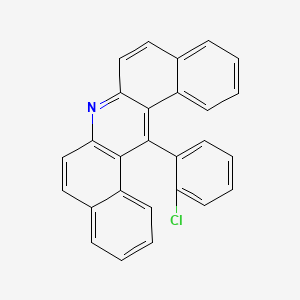
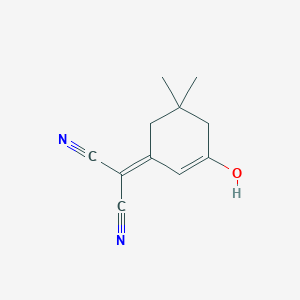
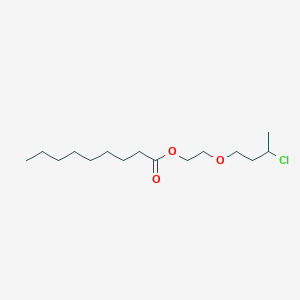

![Bis[4-acetamido-2-carbomethoxyphenyl]sulfone](/img/structure/B14678629.png)
![1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14678630.png)
